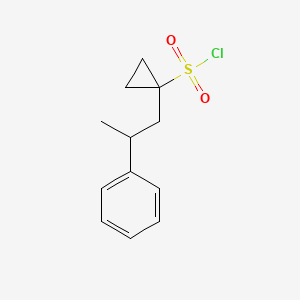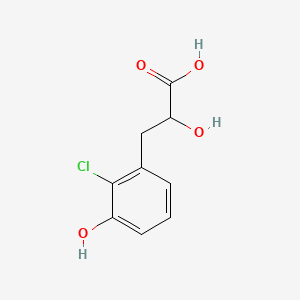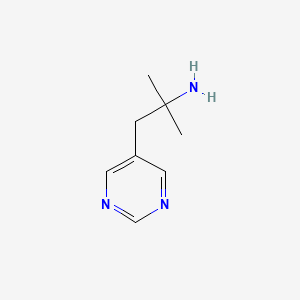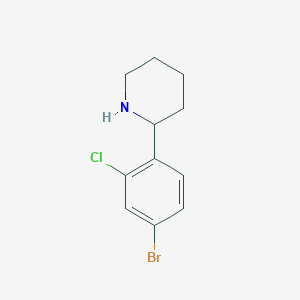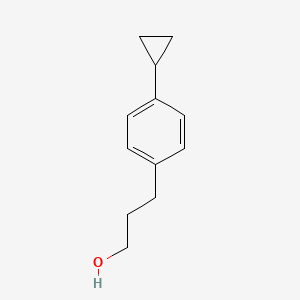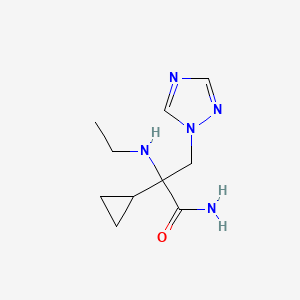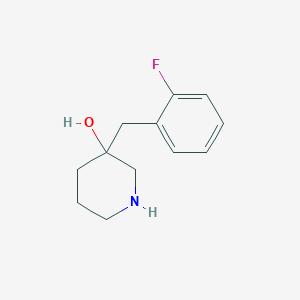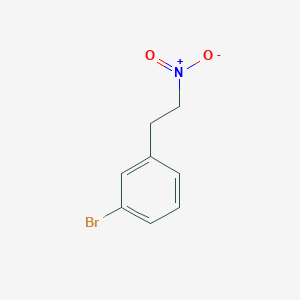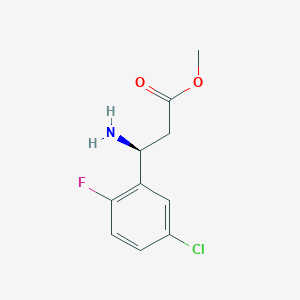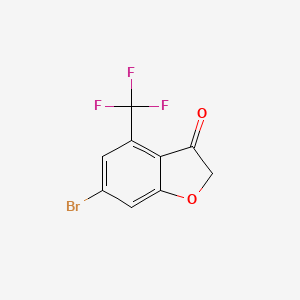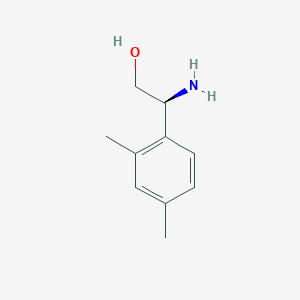
(2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is an organic compound with the molecular formula C10H15NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzaldehyde and glycine.
Reaction: The aldehyde group of 2,4-dimethylbenzaldehyde reacts with the amino group of glycine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) to reduce the imine intermediate.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
(2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-(2,4-dimethylphenyl)acetone.
Reduction: Formation of 2-(2,4-dimethylphenyl)ethylamine.
Substitution: Formation of N-alkyl-2-(2,4-dimethylphenyl)ethan-1-amine derivatives.
科学研究应用
(2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.
作用机制
The mechanism of action of (2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
(2S)-2-Amino-2-phenylethan-1-OL: Similar structure but lacks the dimethyl groups on the phenyl ring.
(2S)-2-Amino-2-(4-methylphenyl)ethan-1-OL: Similar structure with only one methyl group on the phenyl ring.
Uniqueness
(2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets
属性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(2,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |
InChI 键 |
ZTBLTCBXRVNHQW-SNVBAGLBSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)[C@@H](CO)N)C |
规范 SMILES |
CC1=CC(=C(C=C1)C(CO)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
